molecular formula C13H8Cl2N2OS2 B2688592 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-87-6

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2688592
CAS No.: 476626-87-6
M. Wt: 343.24
InChI Key: KQFRWRPGLYFLHE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that contains both benzothiazole and thiophene moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Scientific Research Applications

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the development of new materials with specific electronic properties.

Future Directions

Thiophene and its substituted derivatives, including “2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide”, show promise in the field of medicinal chemistry. They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 4-methyl-2-aminobenzenethiol with carbon disulfide and a base, followed by cyclization.

    Formation of Thiophene Moiety: The thiophene ring is synthesized by reacting 2,5-dichlorothiophene with appropriate reagents.

    Coupling Reaction: The benzothiazole and thiophene moieties are coupled together using a carboxylation reaction to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorothiophene-3-sulfonyl chloride
  • 1-(2,5-dichloro-3-thienyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Uniqueness

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to its combined benzothiazole and thiophene moieties, which provide a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-6-3-2-4-8-10(6)16-13(19-8)17-12(18)7-5-9(14)20-11(7)15/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFRWRPGLYFLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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